molecular formula C8H8ClNO3 B1586440 1-(2-Chloroethoxy)-4-nitrobenzene CAS No. 3383-72-0

1-(2-Chloroethoxy)-4-nitrobenzene

Cat. No. B1586440
Key on ui cas rn: 3383-72-0
M. Wt: 201.61 g/mol
InChI Key: OBCFOPGCTNULTG-UHFFFAOYSA-N
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Patent
US07563894B2

Procedure details

4-(2-Chloro-ethoxy)-phenylamine can be synthesized by the following procedure. A suspension of 1-(2-chloro-ethoxy)-4-nitro-benzene (1.5 mmol) (from Example 1c) and SnCl2.2H2O (5.9 mmol) in absolute ethanol (120 mL) is heated at 70° C. for 2 h. The solvent is removed under vacuum and the residue is dissolved in 5% NaOH and extracted with EtOAc (3×50 mL). The organic layer is washed with 5% NaOH (1×50 mL), water (1×50 mL), brine, and dried over Na2SO4 and reduced to dryness. The dark crude residue is purified by silica chromatography using a mixture of DCM:MeOH:NH4OH=9:1:0.1 to isolate 4-(2-chloro-ethoxy)-phenylamine (90%) which is converted in the hydrochloride salt by treatment with HCl (1 eq of a 4N solution in dioxane). 1HNMR (400 MHz, CD3OD) δ 7.35-7.33 (m, 2H), 7.16-7.05 (m, 2H), 4.38 (m, 2H), 3.87 (m, 2H). MS (m/z) (M+1)+ 173.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
5.9 mmol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC[O:4]C1C=CC([NH2:11])=CC=1.[Cl:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=1.O.O.Cl[Sn]Cl>C(O)C>[NH4+:11].[OH-:4].[Cl:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOC1=CC=C(C=C1)N
Step Two
Name
Quantity
1.5 mmol
Type
reactant
Smiles
ClCCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5.9 mmol
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 5% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic layer is washed with 5% NaOH (1×50 mL), water (1×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The dark crude residue is purified by silica chromatography
ADDITION
Type
ADDITION
Details
a mixture of DCM

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
ClCCOC1=CC=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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